

# Benthiavalicarb: A Potent Fungicide Against Metalaxyl-Resistant Late Blight

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## Compound of Interest

Compound Name: *Benthiavalicarb*

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A comparative analysis of **benthiavalicarb**'s efficacy in controlling metalaxyl-resistant strains of *Phytophthora infestans*, the causal agent of late blight in potatoes and tomatoes, reveals its significant potential as a crucial tool in disease management strategies. Experimental data demonstrates that **benthiavalicarb** effectively inhibits various stages of the pathogen's life cycle, offering both preventative and curative action against strains that have developed resistance to the widely used fungicide, metalaxyl.

**Benthiavalicarb**-isopropyl, a novel amino acid amide carbamate fungicide, has shown strong efficacy against oomycete fungal plant pathogens, with the exception of *Pythium* spp.[1]. Studies have confirmed its ability to control late blight caused by both metalaxyl-sensitive and metalaxyl-resistant strains of *P. infestans*[1][2]. This makes it a valuable alternative in regions where metalaxyl resistance is prevalent.

## Comparative Efficacy Against *P. infestans*

In vitro experiments have demonstrated **benthiavalicarb**-isopropyl's potent inhibitory effects on the mycelial growth, sporulation, and germination of sporangia and cystospores of *P. infestans*[1][2]. Notably, it has been shown to be effective against metalaxyl-resistant strains, indicating a different mode of action from phenylamide fungicides like metalaxyl[2][3].

For instance, one study found that the I50 values (the concentration required to inhibit 50% of growth) of **benthiavalicarb**-isopropyl against various *Phytophthora* species, including a metalaxyl-resistant strain of *P. infestans*, were in the range of 0.01–0.05 mg/l[2]. This highlights its high intrinsic activity against the pathogen.

In contrast to its strong inhibitory effects on mycelial growth and sporulation, **benthiavalicarb-isopropyl** is less effective at preventing the release of zoospores from zoosporangia or suppressing their motility[1]. However, its overall protective, curative, and translaminar properties, coupled with good rainfastness and residual activity, contribute to its effectiveness in greenhouse and field conditions[1][2].

Field trials have shown that **benthiavalicarb**, often in combination with other fungicides like mancozeb or oxathiapiprolin, provides excellent control of late blight[4][5]. For example, a mixture of oxathiapiprolin and **benthiavalicarb** (Zorvec Endavia) has been reported to be highly effective in controlling the disease in potato crops for an extended period[4].

## Quantitative Data Summary

The following tables summarize the in vitro efficacy of **benthiavalicarb-isopropyl** in comparison to metalaxyl against *Phytophthora infestans*.

Table 1: Inhibitory Activity of **Benthiavalicarb-isopropyl** and Metalaxyl against Mycelial Growth of *Phytophthora* spp.

Fungicide	Phytophthora Species	Strain Type	I50 (mg/l)a	MIC (mg/l)b
Benthiavalicarb-isopropyl	P. infestans	Metalaxyl-sensitive	0.01	0.1
P. infestans	Metalaxyl-resistant	0.01	0.1	
Metalaxyl	P. infestans	Metalaxyl-sensitive	0.03	0.3
P. infestans	Metalaxyl-resistant	>100	>100	

a) The 50% inhibitory concentration. b) The minimum inhibitory concentration. Data sourced from Miyake et al. (2005)[2].

Table 2: Effect of **Benthiavalicarb-isopropyl** on Sporulation and Germination of *P. infestans*

Treatment	Concentration (mg/l)	Inhibition of Sporulation (%)	Inhibition of Zoosporangia Germination (%)	Inhibition of Cystospore Germination (%)
Benthiavalicarb-isopropyl	1	96.8	100	100
Mancozeb	1	<50	<50	<50

Data sourced from Miyake et al. (2005)[2].

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **benthiavalicarb**'s efficacy.

### Mycelial Growth Inhibition Assay

This in vitro assay determines the concentration of a fungicide required to inhibit the growth of the fungal mycelium.

- **Media Preparation:** A suitable culture medium, such as rye-A agar, is prepared and autoclaved. The test fungicide is dissolved in a solvent like dimethyl sulfoxide (DMSO) and added to the molten agar at various concentrations. The final DMSO concentration should be kept low (e.g., <1 g/l) to avoid solvent effects.
- **Inoculation:** Agar plates are inoculated with mycelial plugs (e.g., 5 mm in diameter) taken from the actively growing edge of a *P. infestans* culture.
- **Incubation:** The inoculated plates are incubated in the dark at a controlled temperature (e.g., 20°C).
- **Data Collection:** The diameter of the fungal colony is measured at regular intervals until the colony in the control (no fungicide) plate reaches a certain size.
- **Analysis:** The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 (Effective Concentration to inhibit 50% of growth) or I50 value is then determined

using probit analysis or other statistical methods.

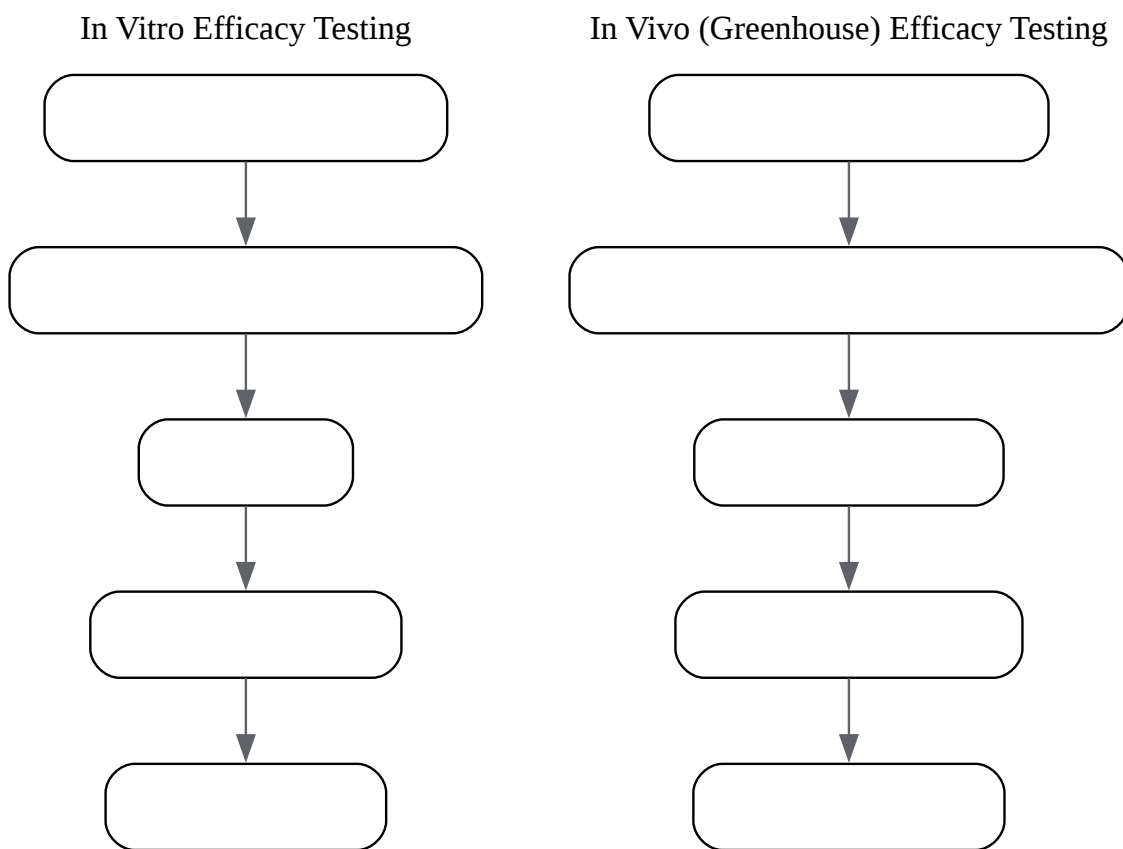
## Sporulation Inhibition Assay

This assay assesses the fungicide's ability to prevent the formation of sporangia.

- **Tuber Slice Preparation:** Potato tubers are washed, surface-sterilized, and cut into slices (e.g., 5 mm thick).
- **Inoculation:** The tuber slices are inoculated with a mycelial suspension of *P. infestans*.
- **Fungicide Application:** After an incubation period to allow for infection, the tuber slices are treated with different concentrations of the test fungicide.
- **Incubation:** The treated slices are incubated under conditions favorable for sporulation (e.g., high humidity and cool temperatures).
- **Data Collection:** The number of sporangia produced on the surface of the tuber slices is counted under a microscope.
- **Analysis:** The percentage of sporulation inhibition is calculated compared to the untreated control.

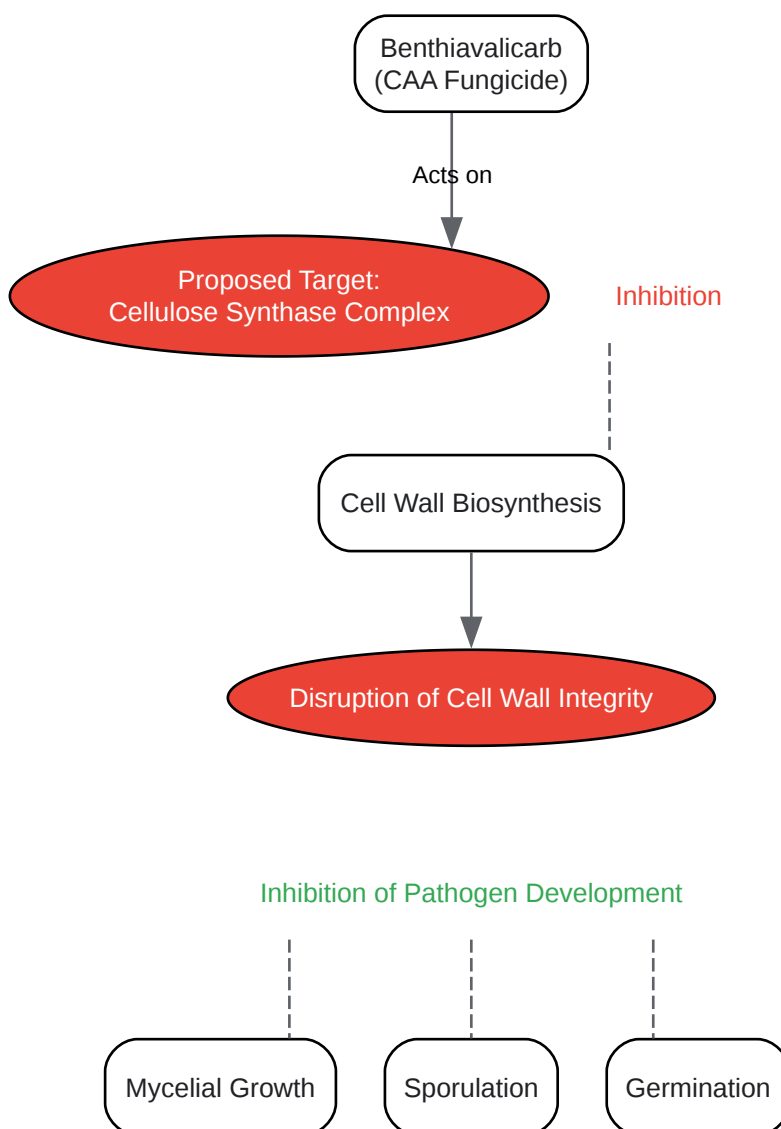
## Visualizing Experimental Workflows and Mode of Action

The following diagrams illustrate the experimental workflow for fungicide efficacy testing and the proposed mode of action of **benthiavalicarb**.



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Caption: General workflow for in vitro and in vivo fungicide efficacy testing against *P. infestans*.



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Caption: Proposed mode of action of **benthiavalicarb**, targeting cell wall biosynthesis in *P. infestans*.

In conclusion, **benthiavalicarb** demonstrates significant efficacy against metalaxyl-resistant strains of *Phytophthora infestans*. Its unique mode of action, which is believed to involve the disruption of cell wall biosynthesis, makes it a valuable tool for resistance management programs and a reliable alternative for controlling late blight in potatoes and tomatoes. The consistent performance of **benthiavalicarb** in both laboratory and field settings underscores its importance in modern agriculture.

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